Amoxicillin Open Ring Methyl Ester
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Overview
Description
It is chemically identified as (2S,4S)-2-(®-1-(®-2-amino-2-(4-hydroxyphenyl)acetamido)-2-methoxy-2-oxoethyl)-5,5-dimethylthiazolidine-4-carboxylic acid . This compound is often studied for its structural and functional properties, which are crucial in understanding the behavior and efficacy of amoxicillin and its derivatives.
Preparation Methods
The preparation of Amoxicillin Open Ring Methyl Ester involves several synthetic routes. One common method includes the reaction of amoxicillin with methanol under acidic conditions to form the methyl ester . Industrial production methods often involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) to ensure the purity and quality of the compound . Another method involves the in-situ preparation from sugarcane juice, which is a cost-effective and environmentally friendly process .
Chemical Reactions Analysis
Amoxicillin Open Ring Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like hydroxide ions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Amoxicillin Open Ring Methyl Ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Amoxicillin Open Ring Methyl Ester is similar to that of amoxicillin. It inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains . This inhibition leads to the weakening of the bacterial cell wall, causing the bacteria to lyse and die.
Comparison with Similar Compounds
Amoxicillin Open Ring Methyl Ester is unique compared to other β-lactam antibiotics due to its specific structural modifications. Similar compounds include:
Penicillin G: A natural penicillin with a narrower spectrum of activity.
Ampicillin: A broader-spectrum antibiotic but with lower oral absorption compared to amoxicillin.
Cephalosporins: Another class of β-lactam antibiotics with a different core structure but similar mechanisms of action
These comparisons highlight the unique properties of this compound, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H23N3O6S |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
(2S,4S)-2-[(1R)-1-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C17H23N3O6S/c1-17(2)12(15(23)24)20-14(27-17)11(16(25)26-3)19-13(22)10(18)8-4-6-9(21)7-5-8/h4-7,10-12,14,20-21H,18H2,1-3H3,(H,19,22)(H,23,24)/t10-,11+,12+,14+/m1/s1 |
InChI Key |
QKTLHABRTBGSQT-UHXUPSOCSA-N |
Isomeric SMILES |
CC1([C@@H](N[C@@H](S1)[C@@H](C(=O)OC)NC(=O)[C@@H](C2=CC=C(C=C2)O)N)C(=O)O)C |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)OC)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)O)C |
Origin of Product |
United States |
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